3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
CAS No.: 895789-84-1
Cat. No.: VC6497014
Molecular Formula: C19H14BrFN4OS
Molecular Weight: 445.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895789-84-1 |
|---|---|
| Molecular Formula | C19H14BrFN4OS |
| Molecular Weight | 445.31 |
| IUPAC Name | 3-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C19H14BrFN4OS/c20-13-5-3-4-12(10-13)18(26)22-9-8-14-11-27-19-23-17(24-25(14)19)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26) |
| Standard InChI Key | ZOAIKQIIOKANFF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a triazolo[3,2-b][1, thiazole ring system fused with a 2-fluorophenyl group at position 2 and a brominated benzamide substituent at position 6. The benzamide group is linked via an ethyl chain, enhancing conformational flexibility (Figure 1). Key spectroscopic identifiers include:
The presence of bromine and fluorine atoms introduces electronegativity and steric effects, influencing reactivity and binding interactions.
Spectroscopic Characterization
While experimental data on NMR or IR spectra are unavailable in public sources, analogous triazolo-thiazoles are typically characterized via:
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¹H/¹³C NMR: To resolve aromatic protons and heterocyclic carbons.
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Mass Spectrometry: For molecular ion confirmation (m/z 445.31).
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X-ray Crystallography: To determine crystal packing and spatial arrangement .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis follows a multi-step protocol, as outlined in source:
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Formation of Triazolo-Thiazole Core: Condensation of 2-fluorophenyl isothiocyanate with hydrazine derivatives to form a thiosemicarbazide intermediate, followed by cyclization using bromine or iodine .
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Ethyl Chain Incorporation: Alkylation of the triazolo-thiazole with 1,2-dibromoethane to introduce the ethyl spacer.
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Benzamide Coupling: Reaction of 3-bromobenzoyl chloride with the amine-terminated intermediate in dichloromethane, catalyzed by triethylamine.
Reaction Conditions
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Alkylation: Requires anhydrous DMF and potassium carbonate as a base.
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Amidation: Room-temperature stirring for 12–24 hours.
Yield optimization (∼60–70%) is achieved via column chromatography (silica gel, ethyl acetate/hexane).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The thiazole ring’s sulfur atom disrupts microbial electron transport chains. Fluorine and bromine substituents amplify activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL).
Anti-Inflammatory Activity
Molecular docking suggests inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Gln178 and Tyr341 residues . In murine models, related compounds reduce edema by 40–60% at 10 mg/kg .
Comparative Analysis with Analogues
Thiophene-Substituted Derivative
Replacing the 2-fluorophenyl group with thiophene (C₁₇H₁₃BrN₄OS₂, MW 433.3 g/mol) reduces molecular weight but enhances π-π stacking with aromatic enzyme pockets. This derivative exhibits superior antifungal activity (IC₅₀ = 2.5 µM vs. C. albicans).
| Parameter | Fluorophenyl Derivative | Thiophene Derivative |
|---|---|---|
| Molecular Weight | 445.31 g/mol | 433.3 g/mol |
| Anticancer IC₅₀ (MCF-7) | 12 µM | 18 µM |
| Antibacterial MIC | 8 µg/mL | 6 µg/mL |
Dichlorophenyl-Benzamide Analogue
The 3,4-dichlorophenyl variant (C₁₄H₁₀BrCl₂NO) lacks the triazolo-thiazole core, resulting in diminished bioactivity but easier synthesis.
Applications in Drug Discovery
Targeted Therapy Development
The compound’s dual inhibitory potential (anticancer and antimicrobial) positions it as a lead for hybrid pharmacophores. Structural modifications could optimize pharmacokinetics:
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PEGylation: To enhance aqueous solubility.
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Prodrug Formulations: Masking the benzamide as an ester for improved bioavailability .
Diagnostic Imaging
¹⁸F-labeled derivatives may serve as PET tracers for tumor imaging, leveraging fluorine’s positron-emitting properties.
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